molecular formula C10H12ClFO B14023235 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene

Cat. No.: B14023235
M. Wt: 202.65 g/mol
InChI Key: CWMWZIMVFIBFHC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene is a halogenated aromatic compound with a benzene core substituted at four positions:

  • Position 1: Methyl group (-CH₃)
  • Position 2: Chlorine atom (-Cl)
  • Position 3: Isopropoxy group (-OCH(CH₃)₂)
  • Position 4: Fluorine atom (-F)

This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing and steric effects, which influence reactivity in cross-coupling and nucleophilic substitution reactions. Its molecular weight is 218.65 g/mol, and it exhibits low water solubility, typical of highly substituted aromatic derivatives.

Properties

Molecular Formula

C10H12ClFO

Molecular Weight

202.65 g/mol

IUPAC Name

3-chloro-1-fluoro-4-methyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H12ClFO/c1-6(2)13-10-8(12)5-4-7(3)9(10)11/h4-6H,1-3H3

InChI Key

CWMWZIMVFIBFHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC(C)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-chloro-4-methylphenol.

    Fluorination: The phenol is subjected to fluorination using anhydrous hydrogen fluoride (HF) at low temperatures (5-15°C) to introduce the fluoro group.

    Isopropoxylation: The intermediate product is then reacted with isopropyl alcohol in the presence of a suitable catalyst to introduce the isopropoxy group.

    Final Product: The final step involves purification and isolation of this compound.

Chemical Reactions Analysis

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Reagents and Conditions: Common reagents include sodium hydroxide (NaOH) for substitution reactions and hydrogen peroxide (H2O2) for oxidation reactions.

Scientific Research Applications

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to interact with enzymes and proteins. The isopropoxy group increases its lipophilicity, facilitating its passage through cell membranes. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Applications
2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene Cl (2), F (4), O-iPr (3), Me (1) 218.65 ~245 (est.) Low Pharmaceutical intermediates
2-Chloro-4-fluoro-1-methylbenzene Cl (2), F (4), Me (1) 160.59 ~195 Moderate Agrochemical synthesis
3-Isopropoxy-1-methylbenzene O-iPr (3), Me (1) 150.22 ~180 Low Solvent, intermediates
1-Chloro-2-fluoro-4-(2-methylprop-2-enyl)benzene () Cl (1), F (2), propenyl (4) 200.66 (est.) Not reported Not reported Specialty chemicals

Key Observations:

Substituent Effects on Reactivity :

  • The isopropoxy group in the target compound increases steric hindrance compared to smaller substituents (e.g., methoxy), reducing reaction rates in electrophilic substitution but enhancing selectivity in directed metalation .
  • Chlorine and fluorine at positions 2 and 4 create strong electron-withdrawing effects, stabilizing negative charges during nucleophilic aromatic substitution. This contrasts with the propenyl group in the compound from , which introduces alkene reactivity (e.g., cycloadditions) absent in the target molecule .

Physical Properties :

  • The isopropoxy group contributes to higher molecular weight and boiling point compared to analogs lacking bulky substituents. For example, 3-isopropoxy-1-methylbenzene (boiling point ~180°C) lacks halogens, reducing polarity and intermolecular forces.
  • The compound in , with a propenyl group , likely has lower thermal stability due to alkene susceptibility to oxidation, unlike the ether-linked isopropoxy group in the target compound .

Applications :

  • The target compound’s halogen and ether motifs make it suitable for pharmaceutical intermediates (e.g., kinase inhibitors). In contrast, 2-chloro-4-fluoro-1-methylbenzene’s simpler structure is preferred in agrochemicals (e.g., herbicide precursors) due to cost-effectiveness .
  • The compound in , with its unsaturated propenyl group, may serve in polymer or specialty chemical synthesis .

Research Findings and Limitations

  • Synthetic Challenges : Introducing multiple substituents (e.g., isopropoxy) requires precise ortho-directed lithiation strategies, as competing reactions may occur at fluorine or chlorine positions.

Biological Activity

2-Chloro-4-fluoro-3-isopropoxy-1-methylbenzene is an organic compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClF
  • Molecular Weight : 232.69 g/mol

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The chlorine and fluorine substituents can enhance the compound's reactivity and binding affinity to proteins and enzymes, potentially modulating its pharmacological effects.

Interaction with Biological Targets

The compound's isopropoxy group may facilitate hydrogen bonding, while the halogen atoms can affect electronic properties, thus influencing interactions with cellular receptors or enzymes. These interactions are crucial for its therapeutic potential, particularly in drug design aimed at specific biological pathways.

Biological Activity

Recent studies have indicated that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound demonstrated significant activity against several human cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 5 to 52 nM .
  • Antiviral Properties :
    • Investigations into similar compounds revealed that modifications in the structure could lead to enhanced antiviral activity against viruses like measles, suggesting potential applications in antiviral drug development .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways, which could contribute to its therapeutic effects in various diseases .

Case Study 1: Anticancer Efficacy

A study evaluating the antiproliferative effects of various derivatives found that a specific analogue of this compound exhibited a potent inhibitory effect on the growth of lung adenocarcinoma cells (A549), with an IC50 value of approximately 0.054 µM. This compound induced apoptosis through caspase activation and disrupted microtubule organization .

Case Study 2: Antiviral Activity

A series of compounds derived from this compound were tested for their ability to inhibit viral replication. One particular derivative demonstrated a pMIC50 value of 7.0 nM against the measles virus, indicating strong antiviral potential .

Data Tables

Activity Type Cell Line/Target IC50/pMIC50 Value Reference
AnticancerMCF-75 - 52 nM
AntiviralMeasles Virus7.0 nM
Enzyme InhibitionDHODHpMIC50 = 5.5

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